Scientific Field: Pharmaceutical Industry
Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidine derivatives in the pharmaceutical industry .
Scientific Field: Organic Chemistry
Summary of Application: 2-Amino-6-bromopyridine, a compound similar to “1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride”, is employed in an efficient one-pot synthesis of 7-azaindoles . 7-Azaindoles are a class of compounds that have shown potential as anti-HIV agents .
Methods of Application: The synthesis of 7-azaindoles involves the reaction of 2-amino-6-bromopyridine with other reagents in a one-pot synthesis . The specific reagents and conditions would depend on the desired 7-azaindole derivative.
Results or Outcomes: The synthesis of 7-azaindoles using 2-amino-6-bromopyridine has been reported to be efficient . The resulting 7-azaindoles have shown potential as anti-HIV agents .
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula and a CAS number of 77145-50-7. This compound is characterized by its unique structure, which includes a bromine atom at the 6-position of a pyridine ring and an amine group at the 4-position of a piperidine ring. The presence of these functional groups contributes to its potential reactivity and biological activity, making it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis.
There is no current information available on the mechanism of action of this specific compound.
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride has been studied for its potential biological activities. It may interact with various molecular targets, including enzymes and receptors, leading to modulation of their activity. This interaction can result in significant biological effects, which are currently under investigation for potential therapeutic applications.
1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride can be compared with several similar compounds that share structural characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(6-Bromopyridin-2-yl)piperidin-4-ol | Hydroxyl group at 4-position | Different functional group affecting reactivity |
2-Amino-6-bromopyridine | Amino group at 2-position | Lacks piperidine structure |
1-(4-Aminobutyl)-5-bromopyridin-2(1H)-one hydrochloride | Butyl chain instead of piperidine ring | Different substitution pattern on pyridine |
tert-butyl (6-bromopyridin-3-yl)carbamate | Carbamate instead of amine | Variation in functional groups affecting properties |
The uniqueness of 1-(6-Bromopyridin-2-yl)piperidin-4-amine hydrochloride lies in its specific substitution pattern and the presence of both a bromine atom and an amine group, which confer distinct chemical and biological properties compared to these similar compounds .